molecular formula C9H17NO2 B13334705 4-((Cyclopropylamino)methyl)tetrahydro-2H-pyran-4-ol

4-((Cyclopropylamino)methyl)tetrahydro-2H-pyran-4-ol

Cat. No.: B13334705
M. Wt: 171.24 g/mol
InChI Key: RTMNRNCDZRWEHC-UHFFFAOYSA-N
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Description

4-((Cyclopropylamino)methyl)tetrahydro-2H-pyran-4-ol is an organic compound that features a tetrahydropyran ring substituted with a cyclopropylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopropylamino)methyl)tetrahydro-2H-pyran-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2,5-dihydropyran in the presence of hydrogen gas and a suitable catalyst such as platinum or silver . Another approach is the reduction of esters using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation reactions using continuous flow reactors. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclopropylamino)methyl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form different alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((Cyclopropylamino)methyl)tetrahydro-2H-pyran-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Cyclopropylamino)methyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropylamino group in 4-((Cyclopropylamino)methyl)tetrahydro-2H-pyran-4-ol imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

4-[(cyclopropylamino)methyl]oxan-4-ol

InChI

InChI=1S/C9H17NO2/c11-9(3-5-12-6-4-9)7-10-8-1-2-8/h8,10-11H,1-7H2

InChI Key

RTMNRNCDZRWEHC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2(CCOCC2)O

Origin of Product

United States

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